![molecular formula C14H20Cl2N2O B1440266 N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride CAS No. 1210664-95-1](/img/structure/B1440266.png)
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride
Overview
Description
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride, also known as N-benzyl-2-chloropropanamide hydrochloride, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 64-66°C. This compound has been studied for its potential use in drug synthesis, drug delivery, and as a reagent in organic synthesis. It has also been studied for its potential to act as a receptor agonist or antagonist, as well as its ability to interact with other compounds.
Scientific Research Applications
Synthesis and Properties of Similar CompoundsResearch in the field of chemistry often explores the synthesis and structural properties of novel compounds. For example, studies on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the interest in understanding the reaction mechanisms and properties of compounds with chloropropanamide groups (R. Issac & J. Tierney, 1996). Such research can provide foundational knowledge that supports the development and application of related compounds, including "N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride."
Role in Pharmaceutical Formulations
Compounds similar to "N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride" may find applications in pharmaceutical formulations. Polymers like Polyvinylpyrrolidone (PVP) are used extensively in pharmaceuticals for their solubilizing, stabilizing, and bioavailability-enhancing properties. Research on PVP highlights its multifunctional role in enhancing the delivery and efficacy of active pharmaceutical ingredients (P. Franco & I. De Marco, 2020). Similarly, compounds like "N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride" may be investigated for their potential in improving pharmaceutical formulations.
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLURXHUSSPPUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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